Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . This method typically involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate, followed by an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of transition metal catalysis, such as ruthenium (II), is preferred due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and nirmatrelvir.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features.
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: A related compound with additional methyl groups.
Uniqueness
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Structural Characteristics
This compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties. The molecular formula is C8H13NO2, with a molar mass of approximately 155.19 g/mol. This compound is often encountered in its hydrochloride salt form, enhancing solubility and stability in various applications.
The biological activity of this compound primarily involves its role as a protease inhibitor . By interacting with specific molecular targets, it can inhibit the activity of viral proteases, thereby preventing viral replication. This mechanism has been particularly studied in the context of antiviral therapies, including those targeting SARS-CoV-2.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly:
- Antiviral Properties : Its derivatives have been studied for their potential to inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties, although further investigation is required to fully elucidate these effects.
Case Study 1: Antiviral Activity
A study investigated the efficacy of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated significant inhibitory activity with a Ki value of 27.7 nM, indicating strong binding affinity to the target enzyme. The results suggest that this compound could be developed into a therapeutic agent against COVID-19 .
Case Study 2: Anticancer Potential
In vitro assays were conducted to evaluate the cytotoxic effects of methyl 2-azabicyclo[3.1.0]hexane derivatives on human erythroleukemia (K562) cell lines. The results showed that certain derivatives exhibited IC50 values as low as 5 μg/mL, indicating significant anticancer activity .
Table 1: Biological Activity Summary
Activity Type | Target | IC50/Ki Value | Reference |
---|---|---|---|
Antiviral | SARS-CoV-2 Mpro | Ki=27.7 nM | |
Anticancer | K562 Cell Line | IC50=5 μg/mL |
Table 2: Synthesis Methods
Synthesis Method | Yield (%) | Notes |
---|---|---|
Multi-step synthesis | Up to 82% | Involves several complex steps . |
Base-promoted intramolecular addition | Variable | Efficient for accessing bicyclic structures . |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various antiviral medications, such as boceprevir and nirmatrelvir . Its ability to act as a building block for complex organic molecules enhances its utility in drug development.
Properties
IUPAC Name |
methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGHFYTMJOLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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